F-Peg2-cooh
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Overview
Description
F-Peg2-cooh is a polyethylene glycol (PEG)-based PROTAC linker. It is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins within cells. This compound is particularly valuable in the field of targeted therapy drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
F-Peg2-cooh is synthesized through a series of chemical reactions involving polyethylene glycol. The synthetic route typically involves the reaction of polyethylene glycol with a fluorinated compound to introduce the fluorine atom, followed by the addition of a carboxylic acid group. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
F-Peg2-cooh undergoes various chemical reactions, including:
Substitution Reactions: The carboxylic acid group can react with amines to form amide bonds.
Oxidation and Reduction: The fluorine atom can participate in oxidation-reduction reactions, altering the compound’s reactivity.
Coupling Reactions: The PEG chain can be coupled with other molecules to form larger, more complex structures.
Common Reagents and Conditions
Reagents: Common reagents include N,N’-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS), and various amines.
Major Products
The major products formed from these reactions include various PEGylated compounds, which are used in drug delivery systems and other biomedical applications .
Scientific Research Applications
F-Peg2-cooh has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein functions and interactions within cells.
Medicine: Plays a role in developing targeted therapies for diseases such as cancer.
Industry: Used in the production of PEGylated compounds for drug delivery and other applications.
Mechanism of Action
F-Peg2-cooh functions as a linker in PROTACs, which are designed to degrade specific proteins. The mechanism involves the recruitment of an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This process selectively removes unwanted or harmful proteins from cells, making it a powerful tool in targeted therapy .
Comparison with Similar Compounds
Similar Compounds
F-Peg2-so-cooh: Another PEG-based PROTAC linker with similar applications.
Fmoc-NH-PEG2-CH2COOH: A PEG linker containing an Fmoc-protected amine and a terminal carboxylic acid.
Uniqueness
F-Peg2-cooh is unique due to its specific structure, which includes a fluorine atom and a carboxylic acid group. This combination provides distinct reactivity and functionality, making it particularly useful in the synthesis of PROTACs .
Properties
Molecular Formula |
C6H11FO4 |
---|---|
Molecular Weight |
166.15 g/mol |
IUPAC Name |
2-[2-(2-fluoroethoxy)ethoxy]acetic acid |
InChI |
InChI=1S/C6H11FO4/c7-1-2-10-3-4-11-5-6(8)9/h1-5H2,(H,8,9) |
InChI Key |
GABLVLHZUWMWFE-UHFFFAOYSA-N |
Canonical SMILES |
C(COCC(=O)O)OCCF |
Origin of Product |
United States |
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